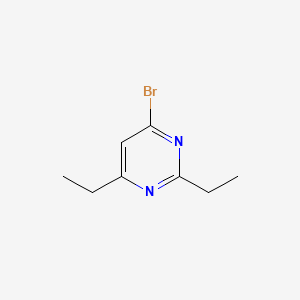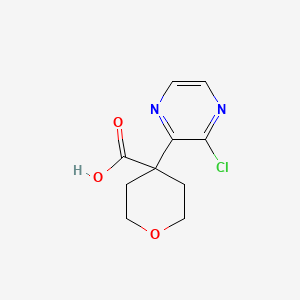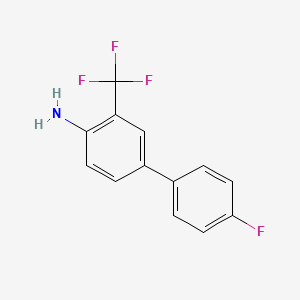![molecular formula C11H19ClO3S B13492988 1-[(2,6-Dimethyloxan-4-yl)methyl]cyclopropane-1-sulfonyl chloride](/img/structure/B13492988.png)
1-[(2,6-Dimethyloxan-4-yl)methyl]cyclopropane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2,6-Dimethyloxan-4-yl)methyl]cyclopropane-1-sulfonyl chloride is an organic compound that features a cyclopropane ring, a sulfonyl chloride group, and a dimethyloxane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,6-Dimethyloxan-4-yl)methyl]cyclopropane-1-sulfonyl chloride typically involves multiple steps. One common method starts with the preparation of the cyclopropane ring, followed by the introduction of the sulfonyl chloride group and the dimethyloxane moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(2,6-Dimethyloxan-4-yl)methyl]cyclopropane-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Addition Reactions: The cyclopropane ring can undergo ring-opening reactions, leading to the formation of linear or branched products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Typical conditions involve the use of a base and an appropriate solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield sulfonamides, sulfonate esters, or sulfonate salts.
Applications De Recherche Scientifique
1-[(2,6-Dimethyloxan-4-yl)methyl]cyclopropane-1-sulfonyl chloride has several scientific research applications, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Material Science: It can be utilized in the preparation of advanced materials with specific properties.
Biological Studies: The compound’s reactivity and functional groups make it useful in studying biochemical pathways and interactions.
Mécanisme D'action
The mechanism of action of 1-[(2,6-Dimethyloxan-4-yl)methyl]cyclopropane-1-sulfonyl chloride involves its ability to react with various biological molecules. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules, potentially altering their function and activity. This reactivity makes it a valuable tool in biochemical research and drug development.
Comparaison Avec Des Composés Similaires
Cyclopropane-1-sulfonyl chloride: Lacks the dimethyloxane moiety, making it less versatile in certain applications.
1-[(2,6-Dimethyloxan-4-yl)methyl]cyclopropane-1-carboxylic acid: Contains a carboxylic acid group instead of a sulfonyl chloride group, leading to different reactivity and applications.
2,6-Dimethyloxan-4-yl methyl sulfonate: Similar structure but with a sulfonate ester group, affecting its chemical behavior.
Uniqueness: 1-[(2,6-Dimethyloxan-4-yl)methyl]cyclopropane-1-sulfonyl chloride stands out due to its combination of a cyclopropane ring, a sulfonyl chloride group, and a dimethyloxane moiety. This unique structure imparts specific reactivity and versatility, making it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C11H19ClO3S |
|---|---|
Poids moléculaire |
266.79 g/mol |
Nom IUPAC |
1-[(2,6-dimethyloxan-4-yl)methyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H19ClO3S/c1-8-5-10(6-9(2)15-8)7-11(3-4-11)16(12,13)14/h8-10H,3-7H2,1-2H3 |
Clé InChI |
KZSWBDBUCYPJPR-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CC(O1)C)CC2(CC2)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-fluoro-2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate](/img/structure/B13492924.png)

![2-[(3-Ethynylphenyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B13492932.png)
![7-(Aminomethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B13492933.png)




![Ethyl 3-(diphenylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13492964.png)
![4-(3-{[(Tert-butoxy)carbonyl]amino}propoxy)butanoic acid](/img/structure/B13492974.png)
![2'-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13492976.png)

![5-[[1-Benzyl-2-(methylamino)ethyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492993.png)
